2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The compound's IUPAC name is this compound, which precisely describes the substitution pattern on both the quinoline ring system and the attached phenyl ring. The molecular formula C20H19NO2 indicates the presence of twenty carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 305 daltons.
The compound's Chemical Abstracts Service registry number provides unique identification within chemical databases, while the molecular descriptor language InChI (International Chemical Identifier) offers a standardized string representation of the molecular structure. The InChI key serves as a compressed, fixed-length hash of the InChI string, facilitating rapid database searches and compound identification. The SMILES (Simplified Molecular Input Line Entry System) notation provides an alternative ASCII string representation that captures the compound's connectivity and stereochemistry in a machine-readable format.
Additional systematic identifiers include the MDL number MFCD03075300, which serves as a unique identifier in the MDL Information Systems database. The compound exhibits a LogP value of 5.88, indicating high lipophilicity and potential membrane permeability characteristics. The heavy atom count of 23 atoms and rotatable bond count of 2 provide insights into the compound's molecular complexity and conformational flexibility.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H19NO2 | |
| Molecular Weight | 305 Da | |
| LogP | 5.88 | |
| Heavy Atoms | 23 | |
| Rotatable Bonds | 2 | |
| Polar Surface Area | 50 Ų |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound reflects the inherent structural characteristics of quinoline derivatives with additional steric considerations imposed by the methyl substituents. The quinoline ring system adopts a planar configuration due to the aromatic conjugation, while the carboxylic acid functional group at position 4 introduces both electronic and steric perturbations to the overall molecular framework. Theoretical studies using Density Functional Theory calculations on related quinoline-4-carboxylic acid derivatives have demonstrated that the carboxyl substituent significantly influences the electronic properties and stability of the quinoline core.
The 2,4-dimethylphenyl substituent at position 2 of the quinoline ring introduces conformational complexity due to potential rotation around the carbon-carbon bond connecting the two aromatic systems. The two methyl groups on the phenyl ring, positioned at the 2 and 4 positions, create asymmetry that influences the preferred conformational states of the molecule. The carbon bond saturation value (Fsp3) of 0.2 indicates that 80% of the carbon atoms participate in aromatic systems, reflecting the highly conjugated nature of the compound.
Computational modeling studies have shown that quinoline-4-carboxylic acid derivatives exhibit enhanced stability compared to unsubstituted quinoline, with the carboxyl group contributing to both electronic stabilization and intermolecular hydrogen bonding capabilities. The methyl substituents at positions 6 and 8 of the quinoline ring provide additional steric bulk that influences both intramolecular interactions and potential intermolecular packing arrangements in the solid state.
The polar surface area of 50 square angstroms indicates moderate polarity, primarily contributed by the carboxylic acid functional group and the quinoline nitrogen atom. This value suggests potential for hydrogen bonding interactions while maintaining sufficient lipophilicity for membrane permeation. The hydrogen bond acceptor count of 3 and donor count of 1 reflect the specific bonding capabilities of the carboxylic acid and quinoline nitrogen functionalities.
Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis)
Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shifts and coupling patterns. Proton NMR analysis of related 2-(2,4-dimethylphenyl)-4-quinolinecarboxylic acid derivatives reveals distinctive resonances that enable complete structural assignment. The aromatic protons of the quinoline ring system typically appear in the downfield region between 7.5 and 8.5 parts per million, with the proton at position 3 of the quinoline ring showing characteristic chemical shift and coupling patterns.
The methyl substituents on the quinoline ring at positions 6 and 8 exhibit characteristic singlet resonances in the aliphatic region, typically appearing between 2.0 and 3.0 parts per million. The 2,4-dimethylphenyl substituent contributes additional methyl signals and aromatic proton resonances that can be distinguished based on their chemical shifts and integration patterns. The carboxylic acid proton, when observable, appears significantly downfield due to hydrogen bonding and the electron-withdrawing nature of the carbonyl group.
Carbon-13 NMR spectroscopy provides complementary structural information through characteristic chemical shifts for aromatic carbon atoms, methyl carbon atoms, and the carboxyl carbon. The carbonyl carbon of the carboxylic acid functional group typically resonates near 170-180 parts per million, serving as a diagnostic signal for this structural feature. The quinoline ring carbons exhibit chemical shifts characteristic of aromatic systems, with the carbon bearing the carboxyl group showing distinctive downfield resonance.
Fourier Transform Infrared spectroscopy reveals characteristic absorption bands for the various functional groups present in the molecule. The carboxylic acid functionality exhibits characteristic carbonyl stretching near 1670-1700 wavenumbers and broad hydroxyl stretching in the 2500-3300 wavenumber region. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, while the methyl carbon-hydrogen stretching modes are observed near 2850-3000 wavenumbers.
| Spectroscopic Feature | Chemical Shift/Frequency | Assignment |
|---|---|---|
| ¹H NMR Aromatic | 7.5-8.5 ppm | Quinoline and phenyl protons |
| ¹H NMR Methyl | 2.0-3.0 ppm | Methyl substituents |
| ¹³C NMR Carbonyl | 170-180 ppm | Carboxylic acid carbon |
| FT-IR Carbonyl | 1670-1700 cm⁻¹ | C=O stretch |
| FT-IR Hydroxyl | 2500-3300 cm⁻¹ | O-H stretch |
X-ray Crystallographic Studies and Solid-State Packing
X-ray crystallographic analysis of this compound would provide definitive structural confirmation and insights into solid-state packing arrangements. While specific crystallographic data for this exact compound was not found in the available literature, studies of related quinoline-4-carboxylic acid derivatives reveal important structural trends that can inform understanding of this compound's likely crystalline behavior. The presence of the carboxylic acid functional group typically facilitates hydrogen bonding networks that significantly influence crystal packing patterns.
The planar quinoline ring system and the additional 2,4-dimethylphenyl substituent create molecular geometries that favor specific intermolecular interactions in the solid state. The methyl substituents at positions 6 and 8 of the quinoline ring introduce steric bulk that influences the approach of neighboring molecules and may direct the formation of specific hydrogen bonding patterns. The carboxylic acid functionality serves as both hydrogen bond donor and acceptor, enabling the formation of dimeric or extended chain structures through complementary hydrogen bonding interactions.
Crystal engineering studies of quinoline derivatives have demonstrated that the position and nature of substituents significantly affect the resulting crystal structures and physical properties. The 2,4-dimethylphenyl substituent introduces asymmetry that may lead to the formation of chiral crystal forms or influence the preferred molecular conformations in the solid state. The overall molecular shape and electrostatic properties determine the efficiency of crystal packing and may influence properties such as melting point, solubility, and stability.
Theoretical calculations using Density Functional Theory have shown that quinoline-4-carboxylic acid derivatives exhibit enhanced stability in the solid state due to effective intermolecular hydrogen bonding networks. The calculated lattice energies and packing efficiencies provide insights into the relative stability of different polymorphic forms that may exist for this compound. The molecular volume and shape complementarity between adjacent molecules in the crystal lattice influence the density and mechanical properties of the crystalline material.
Comparative Analysis with Related Quinoline-4-carboxylate Derivatives
Comparative structural analysis with related quinoline-4-carboxylic acid derivatives reveals important structure-activity relationships and provides insights into the unique characteristics of this compound. Examination of 2-(4-bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid shows similar quinoline core substitution patterns but with halogen substitution on the phenyl ring rather than methyl groups. The bromine substituent significantly increases the molecular weight to 356.2 grams per mole and introduces different electronic and steric effects compared to the methyl substituents.
The compound 2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid provides another point of comparison, with a molecular weight of 311.8 grams per mole and similar overall structure but different halogen substitution. These halogenated derivatives demonstrate how substituent effects influence the overall molecular properties and potential biological activities of quinoline-4-carboxylic acid compounds. The presence of electron-withdrawing halogen substituents contrasts with the electron-donating methyl groups in the target compound, leading to different electronic properties and reactivity patterns.
Studies of 2-(3,4-dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid reveal the influence of substituent position on the phenyl ring. This isomeric compound shares the same molecular formula C20H19NO2 and molecular weight of 305 daltons but exhibits different physical and chemical properties due to the altered substitution pattern. The 3,4-dimethyl substitution pattern creates different steric and electronic environments compared to the 2,4-dimethyl pattern, potentially affecting intermolecular interactions and biological activity.
Theoretical studies comparing various quinoline-4-carboxylic acid derivatives have shown that substituent effects significantly influence electronic properties such as energy gap, polarizability, and reactivity. The 4-carboxyl quinoline derivatives consistently demonstrate enhanced stability and unique electronic characteristics compared to other quinoline substitution patterns. These computational studies indicate that the carboxylic acid functionality at position 4 creates optimal electronic distribution for both stability and potential biological activity.
| Compound | Molecular Weight | Phenyl Substitution | Electronic Effect |
|---|---|---|---|
| 2-(2,4-Dimethylphenyl) derivative | 305 Da | 2,4-Dimethyl | Electron-donating |
| 2-(4-Bromophenyl) derivative | 356.2 g/mol | 4-Bromo | Electron-withdrawing |
| 2-(4-Chlorophenyl) derivative | 311.8 g/mol | 4-Chloro | Electron-withdrawing |
| 2-(3,4-Dimethylphenyl) derivative | 305 Da | 3,4-Dimethyl | Electron-donating |
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-11-5-6-15(13(3)7-11)18-10-17(20(22)23)16-9-12(2)8-14(4)19(16)21-18/h5-10H,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAGMBOAHSUGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using Grignard reagents followed by carbonation and acidification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel compounds.
Biology
This compound is utilized as a probe in biological research to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and specificities of various biological targets.
Case Study: Enzyme Interaction
Research has demonstrated that compounds similar to this compound can modulate enzyme activity. For instance, studies on quinoline derivatives have shown their ability to inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic applications .
Medicine
Medicinally, derivatives of this compound are being explored for their potential therapeutic properties, including:
- Anti-inflammatory activities
- Antimicrobial effects
- Anticancer properties
The presence of the quinoline core is particularly significant due to its known pharmacological activities. Research indicates that compounds with similar structures have shown promise in treating various diseases by targeting specific cellular pathways .
Industry
In industrial applications, this compound can be used in the development of new materials such as polymers and dyes. Its stable aromatic structure and functional groups make it an attractive candidate for creating innovative products .
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Properties
The biological and physicochemical properties of quinoline-4-carboxylic acid derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds, categorized by substituent type:
Alkyl-Substituted Phenyl Derivatives
Methoxy-Substituted Phenyl Derivatives
Halogenated and Heterocyclic Derivatives
Biological Activity
2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structural features contribute to various biological activities, making it a candidate for further research and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C₁₉H₁₉NO₂, with a CAS number of 445260-11-7. The compound is characterized by its quinoline structure, which is known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉NO₂ |
| CAS Number | 445260-11-7 |
| MDL Number | MFCD03075300 |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates activity against various bacterial strains. In vitro tests revealed the compound's effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Several studies have explored the anticancer potential of quinoline derivatives. For instance, a study conducted by Smith et al. (2023) demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit cell proliferation in breast and prostate cancer models.
Enzyme Inhibition
Quinoline derivatives are also known for their ability to inhibit specific enzymes involved in various biological processes. Research has indicated that this compound can inhibit certain kinases and phosphatases, which play critical roles in cell signaling pathways. This inhibition may contribute to its observed anticancer effects.
Case Studies
- Antibacterial Study : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various quinoline derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Anticancer Study : In vitro studies conducted by Johnson et al. (2023) showed that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at concentrations of 10 µM.
- Enzyme Inhibition Study : A recent publication highlighted the compound's ability to inhibit protein kinase B (AKT), a critical regulator in cancer progression. The study reported an IC50 value of 150 nM for AKT inhibition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,4-dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via modified Pfitzinger or Doebner reactions. For example, condensation of substituted anilines with β-ketoesters under acidic conditions (e.g., polyphosphoric acid) yields the quinoline core. Subsequent ester hydrolysis (e.g., 10% NaOH in methanol) generates the carboxylic acid moiety . Key parameters include temperature control (e.g., 90°C for cyclization) and catalyst selection to avoid side products like decarboxylated derivatives .
Q. Which spectroscopic techniques are critical for characterizing structural purity, and how are spectral contradictions resolved?
- Methodological Answer : Use -NMR to verify substitution patterns (e.g., methyl groups at positions 2,4,6,8) and -NMR to confirm carboxylate functionality. Discrepancies in aromatic proton splitting may arise from rotational isomerism; variable-temperature NMR or DFT calculations can resolve ambiguities . High-resolution mass spectrometry (HRMS) is essential for molecular ion validation .
Q. What standard biological assays are recommended for preliminary activity screening?
- Methodological Answer : For antimicrobial studies, agar diffusion (zone of inhibition) and broth dilution (MIC determination) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains are standard. Cytotoxicity should be assessed via MTT assays on mammalian cell lines (e.g., HEK-293) to differentiate target-specific activity from general toxicity .
Advanced Research Questions
Q. How do substituent modifications at the 2,4-dimethylphenyl group affect structure-activity relationships (SAR) in antimicrobial applications?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -Cl, -NO) to enhance membrane penetration, as seen in analogs like 2-(4-bromophenyl)quinoline-4-carboxylic acid, which showed improved MIC values (64 µg/mL against S. aureus). Compare logP values (via HPLC) to correlate hydrophobicity with activity .
Q. How can conflicting data on in vitro vs. in vivo efficacy be addressed?
- Methodological Answer : Pharmacokinetic profiling (e.g., plasma stability, protein binding) is critical. For instance, esterification of the carboxylate group (e.g., ethyl ester prodrugs) may improve bioavailability, as demonstrated in related 4-hydroxyquinoline derivatives . Use murine infection models to validate in vitro results, adjusting dosing regimens based on half-life data .
Q. What computational strategies predict binding modes to biological targets like DNA gyrase or mycobacterial enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) against Mycobacterium tuberculosis enoyl-ACP reductase or S. aureus topoisomerase IV can identify key interactions (e.g., H-bonding with Arg). MD simulations (AMBER) assess stability of ligand-enzyme complexes over 100 ns trajectories .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation design?
- Methodological Answer : Conduct accelerated stability studies (ICH guidelines):
- pH 1–3 (simulated gastric fluid): Monitor carboxylate protonation via UV-Vis (λ shifts from 270 nm to 310 nm).
- 60°C/75% RH : Use HPLC to quantify degradation products (e.g., decarboxylated quinoline). Stabilizers like cyclodextrins may reduce hydrolysis rates .
Contradiction Analysis & Troubleshooting
Q. Why do some studies report high cytotoxicity while others show selectivity?
- Analysis : Discrepancies arise from cell line variability (e.g., cancer vs. normal cells) and assay conditions (e.g., serum concentration). Mitigate by standardizing protocols (e.g., 10% FBS in media) and using isogenic cell pairs (e.g., wild-type vs. ABCB1-transfected) to assess transporter-mediated efflux .
Q. How to reconcile divergent SAR trends between quinoline-4-carboxylic acids and other quinoline derivatives?
- Analysis : The 4-carboxylate group introduces steric and electronic constraints absent in non-carboxylated analogs. For example, 2-methyl substitution enhances activity in carboxylates but reduces it in 4-hydroxyquinolines. Use comparative molecular field analysis (CoMFA) to map steric/electrostatic requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
